molecular formula C21H18S B14589893 Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- CAS No. 61484-65-9

Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-

Cat. No.: B14589893
CAS No.: 61484-65-9
M. Wt: 302.4 g/mol
InChI Key: KTZXCIAVUXHMSB-UHFFFAOYSA-N
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Description

Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color Azulene itself is an isomer of naphthalene and has been studied for its unique electronic properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- typically involves multiple steps, starting with the preparation of the azulene core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. The phenylethynylthio group may enhance its ability to interact with biological membranes and proteins, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound, known for its blue color and aromatic properties.

    4,6,8-Trimethylazulene: A derivative with three methyl groups, enhancing its reactivity.

    Phenylethynylazulene: A derivative with a phenylethynyl group, similar to the compound .

Uniqueness

Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is unique due to the combination of trimethyl and phenylethynylthio groups, which confer distinct electronic and chemical properties

Properties

CAS No.

61484-65-9

Molecular Formula

C21H18S

Molecular Weight

302.4 g/mol

IUPAC Name

4,6,8-trimethyl-1-(2-phenylethynylsulfanyl)azulene

InChI

InChI=1S/C21H18S/c1-15-13-16(2)19-9-10-20(21(19)17(3)14-15)22-12-11-18-7-5-4-6-8-18/h4-10,13-14H,1-3H3

InChI Key

KTZXCIAVUXHMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)C

Origin of Product

United States

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